REACTION_CXSMILES
|
[OH-:1].[K+].[CH3:3][C:4]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[CH:8]C=1C#N.[CH2:16]([OH:19])[CH2:17]O>O>[CH3:3][C:4]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[CH:8][C:17]=1[C:16]([OH:19])=[O:1] |f:0.1|
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Name
|
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Quantity
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15.7 g
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Type
|
reactant
|
Smiles
|
[OH-].[K+]
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Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C#N)C=CC(=C1)C(F)(F)F
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Name
|
|
Quantity
|
135 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
800 mL
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Type
|
solvent
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Smiles
|
O
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Control Type
|
UNSPECIFIED
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Setpoint
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125 (± 5) °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to cool to room temperature
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Type
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FILTRATION
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Details
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filtered through celite
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Type
|
WASH
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Details
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The filtrate was washed with ether
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Type
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EXTRACTION
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Details
|
This aqueous phase was extracted three times with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CUSTOM
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Details
|
evaporated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |